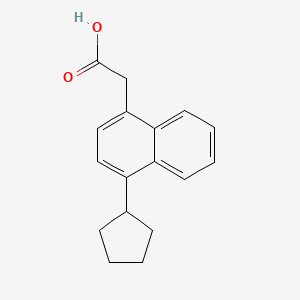
(4-Cyclopentylnaphthalen-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopentylnaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring system substituted with a cyclopentyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylnaphthalen-1-yl)acetic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation, where naphthalene is reacted with cyclopentyl acetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyclopentylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
(4-Cyclopentylnaphthalen-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Cyclopentylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The naphthalene ring system can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Naphthalene-1-acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylacetic acid: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness: (4-Cyclopentylnaphthalen-1-yl)acetic acid is unique due to the combination of the naphthalene ring and cyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Numéro CAS |
92954-28-4 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-(4-cyclopentylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)11-13-9-10-15(12-5-1-2-6-12)16-8-4-3-7-14(13)16/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,19) |
Clé InChI |
YZVNBDGAHKCLOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
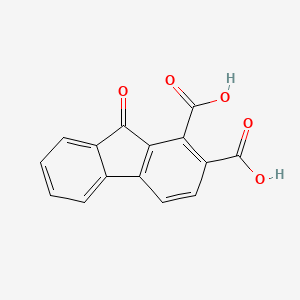
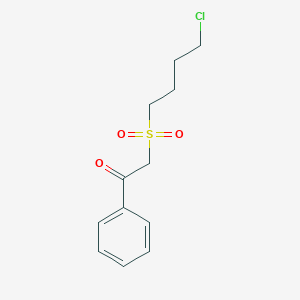
phenylsilane](/img/structure/B14357148.png)
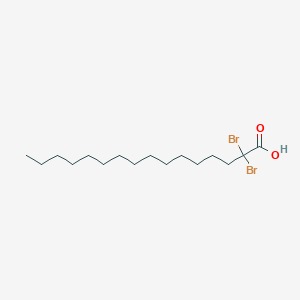
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
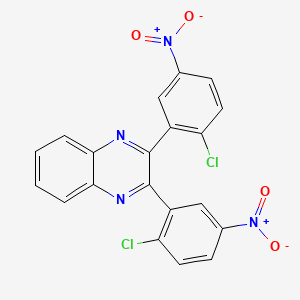
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
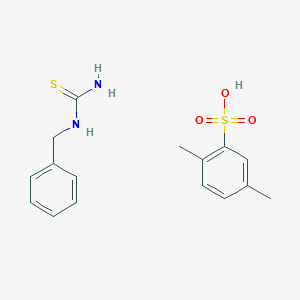
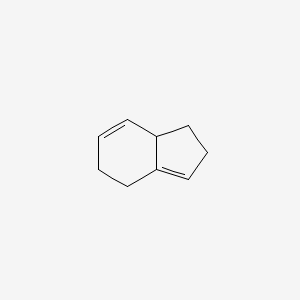
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
